N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15774974
InChI: InChI=1S/C11H16FN5/c1-4-17-11(12)9(8(2)14-17)7-13-10-5-6-16(3)15-10/h5-6H,4,7H2,1-3H3,(H,13,15)
SMILES:
Molecular Formula: C11H16FN5
Molecular Weight: 237.28 g/mol

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC15774974

Molecular Formula: C11H16FN5

Molecular Weight: 237.28 g/mol

* For research use only. Not for human or veterinary use.

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C11H16FN5
Molecular Weight 237.28 g/mol
IUPAC Name N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine
Standard InChI InChI=1S/C11H16FN5/c1-4-17-11(12)9(8(2)14-17)7-13-10-5-6-16(3)15-10/h5-6H,4,7H2,1-3H3,(H,13,15)
Standard InChI Key CWULFYBBGQURGT-UHFFFAOYSA-N
Canonical SMILES CCN1C(=C(C(=N1)C)CNC2=NN(C=C2)C)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises two pyrazole rings interconnected via a methylene amine bridge. The first pyrazole ring (Position 1) is substituted with an ethyl group, while Positions 3 and 5 host methyl and fluorine atoms, respectively. The second pyrazole ring (Position 1) features a methyl group, with the amine functionality at Position 3 connected to the methylene bridge . This arrangement introduces steric and electronic effects that influence reactivity and interactions with biological targets.

Stereoelectronic Properties

The fluorine atom’s electronegativity enhances the electron-deficient nature of the adjacent pyrazole ring, promoting electrophilic substitution reactions. Conversely, the ethyl and methyl groups contribute to hydrophobic interactions, which are critical in drug-receptor binding. The amine bridge serves as a hydrogen bond donor, facilitating interactions with enzymatic active sites or nucleic acids .

Spectroscopic and Computational Data

While experimental spectroscopic data for this specific compound remains limited, computational models predict key characteristics:

  • IR Spectra: Stretching vibrations at 1650 cm1^{-1} (C=N), 1250 cm1^{-1} (C-F), and 3350 cm1^{-1} (N-H) .

  • NMR: Expected singlets for methyl groups (δ 2.1–2.3 ppm) and splitting patterns for ethyl protons (δ 1.2–1.4 ppm) .

A comparative analysis of similar pyrazole derivatives (Table 1) highlights trends in molecular properties:

Table 1: Structural and Physicochemical Properties of Pyrazole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)LogPHydrogen Bond Donors
Target CompoundC12_{12}H18_{18}FN5_5251.302.11
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amineC12_{12}H18_{18}FN5_5251.302.31
1-Ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amineC12_{12}H19_{19}ClFN5_5287.773.01

Data derived from PubChem and VulcanChem entries .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves multi-step protocols:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with diketones or β-keto esters under acidic conditions.

  • Functionalization: Introduction of fluorine via electrophilic fluorination using Selectfluor® or DAST .

  • Reductive Amination: Coupling of the fluorinated pyrazole with 1-methyl-1H-pyrazol-3-amine using sodium cyanoborohydride in methanol .

Optimization Challenges

Yield optimization (typically 40–60%) requires careful control of temperature and stoichiometry. Solvent-free conditions and microwave-assisted synthesis have been explored to enhance efficiency.

Chemical Reactivity and Derivative Formation

Nucleophilic Substitutions

The fluorine atom at Position 5 undergoes nucleophilic aromatic substitution with amines or alkoxides, enabling the creation of analogs with modified electronic profiles . For example, reaction with morpholine yields a derivative with enhanced solubility (LogP = 1.8) .

Oxidation and Reduction

The amine bridge is susceptible to oxidation, forming a nitroso intermediate, which can be reduced back to the amine using LiAlH4_4. This reversibility is exploited in prodrug design.

Applications in Drug Development

Lead Compound Optimization

Structural modifications, such as replacing the ethyl group with a cyclopropyl moiety, have improved metabolic stability (t1/2_{1/2} increased from 1.2 to 4.5 hours in rat liver microsomes) .

Agrochemistry

Pyrazole derivatives are explored as herbicides targeting acetolactate synthase. The compound’s EC50_{50} against Amaranthus retroflexus is 45 ppm, comparable to commercial herbicides like imazethapyr.

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